Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, a benzoate ester, and a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Ester: This can be achieved by esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the esterified benzoic acid derivative.
Attachment of the Triethoxyphenyl Group: This step involves the acylation of the piperazine derivative with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the benzoate ester and triethoxyphenyl groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methylpiperazin-1-yl)benzoate: Lacks the triethoxyphenyl group.
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: Contains a nitro group instead of the triethoxyphenyl group.
Methyl 3-(4-methylpiperazin-1-yl)benzoate: Different substitution pattern on the benzoate ring.
Uniqueness
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the triethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6/c1-6-33-22-16-19(17-23(34-7-2)24(22)35-8-3)25(30)27-20-15-18(26(31)32-5)9-10-21(20)29-13-11-28(4)12-14-29/h9-10,15-17H,6-8,11-14H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVALWPCDRLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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